2-Aminobenzo[d]oxazole-6-carbonitrile CAS 1806379-17-8 properties
2-Aminobenzo[d]oxazole-6-carbonitrile CAS 1806379-17-8 properties
An In-Depth Technical Guide to 2-Aminobenzo[d]oxazole-6-carbonitrile (CAS 1806379-17-8)
This guide provides a comprehensive technical overview of 2-Aminobenzo[d]oxazole-6-carbonitrile, a molecule of significant interest within the domain of medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this document establishes a foundational understanding through the well-characterized 2-aminobenzoxazole core, and extrapolates the properties, synthesis, and potential applications of the 6-carbonitrile derivative. This approach is grounded in established chemical principles and provides a robust framework for researchers and drug development professionals.
Introduction: The 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry.[1] This class of heterocyclic compounds, characterized by a fused benzene and oxazole ring, is a cornerstone in the synthesis of a wide array of biologically active molecules.[2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antifungal, anticancer, and enzyme-inhibiting properties.[1][3][4] The introduction of a carbonitrile (cyano) group at the 6-position of this scaffold, as in 2-Aminobenzo[d]oxazole-6-carbonitrile, is anticipated to modulate its electronic properties, metabolic stability, and receptor binding interactions, making it a compelling target for further investigation. The nitrile group is a versatile functional group in drug design, often serving as a bioisostere for a ketone or as a key interaction point with biological targets.[5]
Physicochemical and Spectroscopic Properties
While experimental data for 2-Aminobenzo[d]oxazole-6-carbonitrile is not extensively documented, its properties can be reliably predicted based on the known data for the parent 2-aminobenzoxazole scaffold.
Table 1: Physicochemical Properties
| Property | 2-Aminobenzoxazole (Parent Compound) | 2-Aminobenzo[d]oxazole-6-carbonitrile (Predicted) | Data Source |
| CAS Number | 4570-41-6 | 1806379-17-8 | - |
| Molecular Formula | C₇H₆N₂O | C₈H₅N₃O | |
| Molecular Weight | 134.14 g/mol | 159.15 g/mol | |
| Appearance | White to orange crystalline powder | Predicted to be a solid, likely off-white to yellow | [6] |
| Melting Point | 128-133 °C | Predicted to be higher than the parent compound due to increased polarity and molecular weight | |
| Solubility | Soluble in methanol and other organic solvents | Predicted to have moderate solubility in polar organic solvents like DMSO and DMF | [7][8] |
| pKa | Data not readily available | Data not available | |
| LogP | 1.5 | Predicted to be in a similar range, with a slight increase | [9] |
Table 2: Predicted Spectroscopic Data
| Technique | 2-Aminobenzoxazole (Parent Compound) | 2-Aminobenzo[d]oxazole-6-carbonitrile (Predicted) |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-7.4 ppm. The amino protons show a broad singlet. | The aromatic proton signals will show a different splitting pattern due to the C6-substitution. A downfield shift of the protons on the benzene ring is expected due to the electron-withdrawing nature of the nitrile group. |
| ¹³C NMR | Aromatic carbons appear between δ 110-150 ppm. The C2 carbon (attached to the amino group) is typically around δ 165 ppm. | A signal corresponding to the nitrile carbon is expected around δ 118-120 ppm. The signals for the aromatic carbons will be shifted based on the position of the nitrile group. |
| IR Spectroscopy | N-H stretching of the primary amine around 3400-3200 cm⁻¹. C=N stretching of the oxazole ring around 1650 cm⁻¹. | A sharp, characteristic C≡N stretching band is expected around 2230 cm⁻¹. The N-H and C=N stretching bands will also be present. |
| Mass Spectrometry | [M]+ at m/z 134 | [M]+ at m/z 159 |
Synthesis and Reactivity
General Synthesis of the 2-Aminobenzoxazole Core
Several synthetic routes to the 2-aminobenzoxazole scaffold have been established. A common and effective method involves the cyclization of 2-aminophenols with a cyanating agent.
Protocol 1: Cyclization of 2-Aminophenol with Cyanogen Bromide [4]
-
Dissolve the substituted 2-aminophenol in a suitable solvent, such as methanol.
-
Cool the solution in an ice bath.
-
Add a solution of cyanogen bromide (BrCN) in the same solvent dropwise to the cooled solution.
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Allow the reaction mixture to stir at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the 2-aminobenzoxazole derivative.
Causality: This reaction proceeds via an initial nucleophilic attack of the amino group of the 2-aminophenol on the cyanogen bromide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the formation of the oxazole ring after elimination of HBr.
Proposed Synthesis of 2-Aminobenzo[d]oxazole-6-carbonitrile
A plausible synthetic route to the target compound would start from a commercially available or synthesized 2-amino-5-cyanophenol.
Caption: Proposed synthetic workflow for 2-Aminobenzo[d]oxazole-6-carbonitrile.
Reactivity
The 2-aminobenzoxazole scaffold possesses two primary sites for further chemical modification: the exocyclic amino group and the benzene ring. The amino group can readily undergo acylation, sulfonylation, and alkylation reactions. The benzene ring is susceptible to electrophilic aromatic substitution. The presence of the electron-withdrawing nitrile group at the 6-position will deactivate the benzene ring towards electrophilic substitution and will direct incoming electrophiles primarily to the 4- and 7-positions.
Potential Applications in Drug Discovery
The 2-aminobenzoxazole core is a key component in a multitude of compounds with therapeutic potential.
-
Antifungal and Antimicrobial Agents: Numerous 2-aminobenzoxazole derivatives have demonstrated potent activity against a range of fungal and bacterial pathogens.[4]
-
Anticancer Agents: This scaffold is present in molecules designed to inhibit various cancer-related targets, such as tyrosine kinases.[1]
-
Enzyme Inhibitors: Substituted 2-aminobenzoxazoles have been developed as inhibitors for enzymes like sphingosine-1-phosphate transporter 2 (Spns2), which are implicated in inflammatory diseases.[3]
The introduction of the 6-carbonitrile functionality can enhance these biological activities or impart novel ones. The nitrile group can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins. It can also block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[5]
Caption: Potential applications derived from the 2-aminobenzoxazole scaffold.
Safety and Handling
The following safety information is based on the GHS classification for the parent compound, 2-aminobenzoxazole, and general knowledge of aromatic nitriles.[9][10]
-
Pictograms:
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GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
Handling and Storage: This compound should be handled in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
2-Aminobenzo[d]oxazole-6-carbonitrile represents a promising, yet underexplored, molecule within the valuable class of 2-aminobenzoxazoles. Based on the established chemistry and biology of its core scaffold, it is a strong candidate for investigation in various drug discovery programs. Its synthesis is feasible through established methods, and its unique electronic and steric properties, conferred by the 6-carbonitrile group, make it a valuable building block for generating novel chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. Further experimental validation of the predicted properties and biological screening of this compound are highly warranted.
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